molecular formula C11H11ClN2O B6175606 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 876343-50-9

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B6175606
CAS No.: 876343-50-9
M. Wt: 222.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with the molecular formula C11H11ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a dihydropyridinone ring.

Preparation Methods

The synthesis of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-amino-1-phenylpyridin-2(1H)-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

876343-50-9

Molecular Formula

C11H11ClN2O

Molecular Weight

222.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.